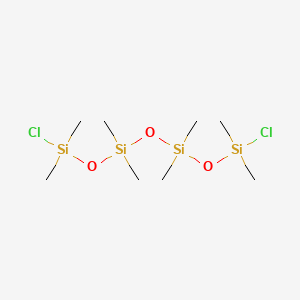

1,7-Dichlorooctamethyltetrasiloxane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24Cl2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRAUGIQJXURFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl2O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062449 | |

| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2474-02-4 | |

| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2474-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories and Foundational Concepts in Linear Siloxane Chemistry

The journey into organosilicon chemistry began in the 19th century, with the first synthesis of a compound containing a silicon-carbon bond, tetraethylsilane, by Charles Friedel and James Crafts in 1863. numberanalytics.comrichsilicone.com However, it was the extensive work of Frederic Stanley Kipping in the early 20th century that laid the groundwork for what would become silicone chemistry. richsilicone.comnih.gov Kipping's use of the Grignard reaction to create organosilicon compounds and his discovery of the intermolecular condensation of silanols to form siloxanes were pivotal moments. nih.gov

The foundational concept of linear siloxane chemistry lies in the unique nature of the siloxane bond (Si-O-Si). wikipedia.orgfiveable.me This bond is characterized by its significant length (approximately 1.64 Å) and wide bond angle (around 142.5°), which imparts a high degree of rotational freedom and flexibility to the polymer chain. nih.govwikipedia.org This inherent flexibility is a key factor in the desirable properties of silicones, such as their low glass transition temperatures. wikipedia.org The synthesis of linear siloxanes is primarily achieved through the hydrolysis of organochlorosilanes, such as dimethyldichlorosilane, which leads to the formation of silanols (R₃Si-OH) that subsequently condense to form the siloxane backbone. wikipedia.org

The general properties of silicones, which are polymerized siloxanes, include low thermal conductivity, low chemical reactivity, and high resistance to oxygen and ultraviolet light. byjus.com These characteristics stem from the stable and flexible siloxane backbone. fiveable.me

The Distinct Role of α,ω Dichlorooligosiloxanes in Contemporary Materials Science and Organic Synthesis

Within the broader family of siloxanes, α,ω-dichlorooligosiloxanes are a critical class of intermediates. These are linear siloxane chains terminated at both ends (alpha and omega positions) with reactive chlorine atoms. This bifunctionality makes them ideal for a variety of polymerization and modification reactions.

In materials science, α,ω-dichlorooligosiloxanes are instrumental in the synthesis of block copolymers. gelest.com By reacting with other difunctional monomers, they can be incorporated into larger polymer structures, imparting the unique properties of siloxanes, such as flexibility, thermal stability, and hydrophobicity, to the final material. wikipedia.orgbyjus.comacs.org This approach is crucial for creating advanced materials with tailored properties for applications ranging from elastomers and coatings to separation membranes and biomedical devices. acs.org

In organic synthesis, these dichlorinated oligomers serve as precursors for creating more complex organosilicon structures. For instance, they have been used in the synthesis of metallocenophanes, which are organometallic compounds with potential applications in catalysis and as monomers for ring-opening polymerization to form metallopolymers. acs.org The reactivity of the terminal chloro groups allows for precise chemical modifications, enabling the construction of well-defined macromolecular architectures. rsc.org

Articulating the Research Significance and Diverse Applications of 1,7 Dichlorooctamethyltetrasiloxane

Established Synthetic Pathways and Reaction Schemes

The synthesis of this compound is primarily achieved through carefully controlled oligomerization and chain scission reactions of siloxane precursors. These methods allow for the precise construction of the tetrasiloxane (B1260621) backbone with terminal chlorine functionalities.

Oligomerization and Chain Scission Approaches

A principal route to this compound involves the equilibration reaction between octamethylcyclotetrasiloxane (B44751) (D₄) and a chlorine-end-capped silane (B1218182), typically dichlorodimethylsilane (B41323). This process, often catalyzed by strong acids, involves the cleavage and reformation of siloxane (Si-O-Si) bonds. The acid catalyst protonates a siloxane oxygen atom, rendering the silicon atom more susceptible to nucleophilic attack. This initiates a series of ring-opening and chain-scission events that ultimately lead to a mixture of linear α,ω-dichloropolydimethylsiloxanes of varying lengths. By carefully controlling the stoichiometry of the reactants, the equilibrium can be shifted to favor the formation of the desired tetrasiloxane.

The reaction can be represented by the following general scheme:

n(CH₃)₂SiCl₂ + m[(CH₃)₂SiO]₄ ⇌ Cl-[(CH₃)₂SiO]ₓ-Si(CH₃)₂-Cl

By adjusting the molar ratio of dichlorodimethylsilane to octamethylcyclotetrasiloxane, the average chain length (x) of the resulting α,ω-dichloropolydimethylsiloxanes can be controlled. To obtain this compound (where x = 4), a specific reactant ratio is required.

Another approach involves the partial hydrolysis of dichlorodimethylsilane. The hydrolysis initially produces a mixture of short-chain linear and cyclic siloxanes. researchgate.net Subsequent condensation and rearrangement reactions, often under acidic conditions, can be tailored to yield this compound. The mechanism involves the acid-catalyzed cleavage of siloxane bonds in higher molecular weight polymers or larger cyclic species, followed by end-capping with a chlorine donor. acs.orgacs.org

Halogen Exchange Reactions in Siloxane Frameworks

Halogen exchange reactions provide an alternative strategy for the synthesis of this compound. This method typically involves the reaction of a corresponding α,ω-dihydroxyoctamethyltetrasiloxane with a chlorinating agent. While less common as a primary synthetic route due to the multi-step nature, it can be an effective method for introducing chlorine end-groups onto a pre-formed siloxane backbone. The selection of the chlorinating agent and reaction conditions is critical to ensure complete conversion and to avoid side reactions.

Catalytic Systems and Mechanistic Investigations in this compound Synthesis

The efficiency and selectivity of this compound synthesis are heavily reliant on the catalytic system employed. Both traditional acid catalysts and more advanced organophosphorus catalysts have been investigated.

Exploration of Organophosphorus Catalysts

Organophosphorus compounds have emerged as effective catalysts for various organic transformations, including reactions involving siloxanes. researchgate.nettcichemicals.comacs.org In the context of this compound synthesis, certain organophosphorus catalysts can facilitate the rearrangement of siloxane bonds. For instance, phosphonium (B103445) salts and phosphine (B1218219) oxides have been explored for their catalytic activity. tcichemicals.com The mechanism is believed to involve the interaction of the phosphorus center with the siloxane oxygen, leading to the formation of a reactive intermediate that promotes bond cleavage and reformation. A patent has described the use of phosphorus-containing compounds, such as methylol-phosphorus compounds and phosphines, as catalysts in reactions involving organosilanes. google.com

Optimization of Reaction Conditions for Enhanced Purity and Yield

Achieving high purity and yield of this compound necessitates careful optimization of various reaction parameters. These include temperature, reaction time, and the molar ratio of reactants.

| Parameter | Effect on Yield and Purity | Optimized Conditions (Illustrative) |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts and broader molecular weight distribution. | Moderate temperatures are often preferred to balance reaction kinetics and selectivity. |

| Reaction Time | Sufficient reaction time is required to reach equilibrium. However, prolonged reaction times can sometimes lead to side reactions. | The optimal reaction time is typically determined by monitoring the reaction progress, for instance, by gas chromatography. |

| Reactant Molar Ratio | The stoichiometry of dichlorodimethylsilane to the siloxane source (e.g., octamethylcyclotetrasiloxane) is a critical factor in controlling the chain length of the final product. | A precise molar ratio is calculated to target the formation of the tetrasiloxane. |

| Catalyst Loading | The concentration of the catalyst affects the reaction rate. An optimal loading is sought to ensure a reasonable reaction time without promoting side reactions. | Typically, a low catalyst concentration is used to maintain control over the reaction. |

A study on the synthesis of similar 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes reported yields in the range of 55-75% depending on the specific reactants and conditions. researchgate.netsemanticscholar.org For instance, the interaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiorganosilanes has been shown to produce the target cyclotetrasiloxanes. researchgate.netsemanticscholar.org While this is a different synthetic approach, the reported yields provide a benchmark for what can be achieved in related siloxane syntheses.

Further research focusing on the development of more selective catalysts and a deeper understanding of the reaction mechanisms will continue to drive the optimization of synthetic methodologies for this compound, leading to more efficient and sustainable production processes.

Solvent Medium Effects on Synthetic Outcomes

The choice of solvent plays a critical role in the synthesis of siloxane chains and rings. In reactions involving the formation of siloxane bonds, the solvent can influence the competition between intramolecular cyclization and intermolecular polymerization. For analogous syntheses, such as the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiorganosilanes, the solvent medium is a key parameter. nih.gov For instance, using a solvent like methyl tert-butyl ether (MTBE) has been shown to be effective in producing specific cyclotetrasiloxanes. nih.gov The polarity and coordinating ability of the solvent can affect the conformation of the growing siloxane chain, thereby influencing the probability of a "back-biting" reaction to form a cyclic product versus chain extension to form a linear polymer.

Temperature and Pressure Parameters in Large-Scale Synthesis

Temperature is a crucial parameter in siloxane synthesis, significantly affecting reaction rates and the distribution of products. In the synthesis of related α,ω-dichlorosiloxanes, temperature control is used to favor either linear or cyclic products. For example, in the aminolysis of 1,5-dichlorohexamethyltrisiloxane, a lower temperature of -100°C favors the formation of the linear derivative (52% yield), while a higher temperature of 50°C results in a 67% yield of the cyclic derivative. electronicsandbooks.com This principle highlights the thermodynamic versus kinetic control that temperature can exert on the reaction.

For large-scale synthesis, maintaining optimal temperature is critical for maximizing the yield of the desired linear this compound while minimizing the formation of cyclic byproducts or higher molecular weight polymers. While specific pressure parameters for this synthesis are not extensively detailed in available literature, reactions involving volatile chlorosilanes are typically conducted in closed systems, and pressure control is essential for managing reactants and byproducts, such as hydrogen chloride gas, which may evolve during certain synthetic routes. scbt.com

Table 1: Effect of Temperature on Product Distribution in a Related Siloxane Synthesis electronicsandbooks.com

| Precursor | Temperature | Linear Product Yield | Cyclic Product Yield |

|---|---|---|---|

| 1,5-dichlorohexamethyltrisiloxane | 50°C | - | 67% |

| 1,5-dichlorohexamethyltrisiloxane | -100°C | 52% | - |

Derivatization Strategies Utilizing this compound as a Reactive Intermediate

The presence of reactive chlorine atoms at both ends of the this compound molecule makes it an exceptionally useful building block for creating more complex silicone structures. ontosight.ai It serves as a key intermediate for the synthesis of siloxane block polymers and other functionally terminated siloxanes. gelest.comgelest.compcimag.com Its high reactivity, particularly with protic solvents and nucleophiles, allows for straightforward derivatization. gelest.com

Conversion to Aminosiloxane Derivatives

A primary application of this compound is its conversion to α,ω-diaminosiloxanes through aminolysis. This reaction involves the substitution of the terminal chlorine atoms with amino groups. For example, reacting this compound with methylamine (B109427) in a petroleum ether solvent yields 1,7-bis(methylamino)octamethyltetrasiloxane. electronicsandbooks.com The reaction is typically performed at a low initial temperature (-30°C) and then refluxed to ensure complete reaction, achieving a high yield. electronicsandbooks.com

Table 2: Synthesis of 1,7-bis(methylamino)octamethyltetrasiloxane electronicsandbooks.com

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield |

|---|

Aminosiloxanes produced from this method are valuable as precursors for polyamides, epoxy resins, and other polymers, where the siloxane backbone imparts properties like flexibility, thermal stability, and hydrophobicity.

Generation of Other Functionally Terminated Siloxane Building Blocks

Beyond amination, the reactive Si-Cl bonds of this compound allow for its conversion into a wide array of functionally terminated siloxanes. These derivatives are foundational materials for creating adhesives, sealants, coatings, and elastomers. gelest.com The general strategy involves reacting the dichlorosiloxane with a nucleophile that contains the desired functional group.

Examples of such transformations include:

Hydrolysis: Controlled reaction with water leads to the formation of silanol-terminated polydimethylsiloxanes. These are key intermediates in condensation-cure silicone systems.

Alcoholysis: Reaction with alcohols (e.g., methanol, ethanol) yields alkoxy-terminated siloxanes.

Reaction with organometallic reagents: Reagents like Grignards or organolithium compounds can be used to introduce organic side chains, such as vinyl or phenyl groups. Vinyl-terminated siloxanes are crucial components in platinum-catalyzed addition-cure systems. gelest.compcimag.com

These derivatization reactions significantly expand the utility of the initial this compound, enabling the synthesis of tailor-made silicones with specific properties for diverse applications. gelest.com

This compound as a Key Monomer in Polymer Synthesis

This compound serves as a crucial building block in the synthesis of advanced silicone polymers. Its difunctional nature, with a reactive chlorine atom at each end of the siloxane chain, allows it to act as a monomer in various polymerization reactions, leading to the formation of high-molecular-weight polymers with tailored properties.

Condensation polymerization, also known as step-growth polymerization, is a fundamental process for synthesizing polymers like polyesters and polyamides. libretexts.org This mechanism involves the reaction between monomers possessing two or more reactive functional groups. libretexts.org The reaction typically results in the formation of a larger polymer chain along with the elimination of a small molecule, such as water or hydrogen chloride. libretexts.org

In the context of siloxane chemistry, this compound is an ideal monomer for condensation polymerization. The terminal silicon-chlorine (Si-Cl) bonds are highly reactive, particularly towards nucleophiles like water or silanols (Si-OH). The polymerization often proceeds via the hydrolysis of the chlorosilane terminals to form silanols. These silanols are unstable and readily condense with each other, eliminating a molecule of water to form a stable siloxane (Si-O-Si) bond, thereby extending the polymer chain. Alternatively, the terminal chlorosilane can react directly with a silanol-terminated monomer or polymer, eliminating hydrogen chloride (HCl). This step-growth mechanism allows for the precise construction of polysiloxane chains. utoronto.ca A key advantage is the ability to create alternating copolymers by reacting the dichlorosiloxane with a different difunctional monomer, such as a diol or a disilanol, leading to materials with specifically engineered properties. utoronto.ca

Emulsion polymerization is a heterogeneous polymerization method widely used to produce high-molecular-weight polymers as stable aqueous dispersions, often called latexes. fiveable.meyoutube.com The system typically consists of a hydrophobic monomer, water, a surfactant, and a water-soluble initiator. fiveable.meyoutube.com The surfactant stabilizes monomer droplets and forms micelles in the aqueous phase, which are the primary sites for particle nucleation and polymerization. fiveable.me

For siloxane-based systems, emulsion polymerization is an effective technique, particularly for cyclic siloxane monomers like octamethylcyclotetrasiloxane (D4). mdpi.com The process is often initiated by a strong acid catalyst, such as dodecylbenzenesulfonic acid (DBSA), which also functions as the surfactant. mdpi.com While direct emulsion polymerization of this compound is less common due to the high reactivity of the Si-Cl bonds with water, it can be used as a comonomer or precursor. A more typical approach involves its initial hydrolysis to the corresponding disilanol, 1,7-dihydroxyoctamethyltetrasiloxane, which can then be polymerized in an emulsion system. This allows for the incorporation of the linear tetrasiloxane unit into the final polymer structure. Research on the synthesis of reverse fluorosilicone terpolymers has utilized emulsion polymerization, demonstrating that this method can yield polymers with higher molar masses and thermal stability compared to other techniques. scholaris.ca

Supercritical carbon dioxide (scCO2) has emerged as a promising alternative to traditional organic solvents for polymerization reactions. cmu.edu A supercritical fluid possesses properties of both a liquid and a gas; it has liquid-like densities for solvation while maintaining gas-like low viscosity and high diffusivity. cmu.edu These characteristics facilitate better mass transport and can simplify downstream processing, as the CO2 can be easily removed by depressurization, yielding a dry polymer. cmu.edu

Polymerizations in scCO2 are often heterogeneous processes, such as dispersion or precipitation polymerizations, because most polymers are not soluble in scCO2. cmu.edu This necessitates the use of specialized surfactants to stabilize the growing polymer particles. nih.gov Supercritical CO2 has been successfully employed in the synthesis of siloxane-containing polymers, such as reverse fluorosilicone terpolymers. scholaris.ca In this method, monomers are polymerized in the scCO2 medium. Research has shown that polymers synthesized in scCO2 can have higher yields and greater incorporation of siloxane macromonomers compared to those made via emulsion polymerization. scholaris.ca The unique environment of scCO2 provides a versatile platform for creating advanced silicone materials. scholaris.cacmu.edu

Design and Synthesis of Advanced Siloxane-Containing Polymers

The incorporation of the this compound unit into polymer backbones allows for the creation of advanced materials that combine the benefits of polysiloxanes—such as low-temperature flexibility and thermal stability—with the properties of other polymer classes.

Hybrid fluorosilicones are polymers that integrate both fluorocarbon and siloxane segments into their structure. This combination aims to leverage the thermal stability and chemical resistance of fluoropolymers with the flexibility of silicones. One synthetic route involves a condensation polymerization between a difunctional aromatic unit and a dichlorosiloxane of a specific length. utoronto.ca

In a notable study, a family of hybrid fluorosilicones was synthesized by reacting a perfluorocyclobutane (PFCB) aromatic monomer with this compound. utoronto.ca The synthesis involved the metal-halogen exchange of a bromo-aromatic precursor, followed by condensation with the dichlorotetrasiloxane. utoronto.ca The resulting polymers demonstrated the successful incorporation of the siloxane linker. However, thermal analysis showed that these specific hybrid fluorosilicones had initial decomposition temperatures of around 240 °C, which was significantly lower than comparable polyethers, highlighting the role of the ether oxygen in the thermal stability of related systems. utoronto.cascholaris.ca

Table 1: Synthesis and Properties of a Hybrid Fluorosilicone Polymer (P2b)

| Property | Value | Source |

| Monomer 1 | M2 (PFCB aromatic) | utoronto.ca |

| Monomer 2 | This compound | utoronto.ca |

| Yield | 48% | utoronto.ca |

| Physical Form | Tacky, orange solid | utoronto.ca |

| Decomposition Temp (T1%) | ~240 °C | utoronto.cascholaris.ca |

In contrast to traditional fluorosilicones which feature a siloxane backbone with fluorinated side groups, reverse fluorosilicones are designed with a fluorinated backbone and pendant siloxane chains. scholaris.ca This architecture is hypothesized to improve thermal stability by preventing the chain scission mechanisms common in polysiloxanes. scholaris.ca

The synthesis of these terpolymers has been achieved in both supercritical CO2 and through emulsion polymerization. scholaris.ca The polymerization typically involves three monomers: a fluoroalkene like chlorotrifluoroethylene (CTFE), a facilitator monomer such as vinyl acetate (VAc), and a siloxane macromonomer like methacryloxypropyl-terminated polydimethylsiloxane (PDMSMA). scholaris.ca The vinyl acetate is crucial for facilitating cross-propagation between the CTFE and the siloxane monomer. scholaris.ca While this compound is not a direct monomer in this specific terpolymerization, it is a foundational unit for creating the siloxane macromonomers used in such advanced syntheses. Comparative studies have shown that the polymerization medium affects the final polymer characteristics; emulsion-based methods produced higher molar masses, while scCO2 polymerization resulted in higher yields and greater incorporation of the siloxane component. scholaris.ca

Fabrication of Alternating Multiblock Siloxane Elastomers for Specific Applications

The fabrication of alternating multiblock siloxane elastomers using this compound hinges on controlled polycondensation reactions. As a difunctional monomer with reactive chlorine atoms at both ends of its siloxane chain, this compound is an ideal building block for creating precisely structured polymers. nih.govsigmaaldrich.com The synthesis of strictly alternating copolymers is typically achieved through the heterofunctional polycondensation of two different difunctional monomers. researchgate.net In this context, this compound can be reacted with a dihydroxy-terminated comonomer, such as a polysiloxane diol or a polyether diol (e.g., polyethylene glycol), in the presence of an HCl scavenger like an amine. researchgate.net

This reaction connects the "soft" siloxane block of this compound with a second, different block in a repeating, alternating sequence. The properties of the resulting linear multiblock copolymer—such as thermal stability, mechanical strength, and optical properties—can be tuned by the choice of the comonomer. researchgate.net For example, incorporating phenyl-containing blocks can enhance thermal stability and resistance to oxidation. researchgate.net

To transform these linear, alternating copolymers into elastomers, a subsequent crosslinking step is required. This process creates a three-dimensional network structure, which imparts the material with rubber-like elasticity. nih.govresearchgate.net Crosslinking can be achieved by introducing reactive sites into the polymer backbone during the initial synthesis, which are then cured in a secondary step. A common method is hydrosilylation, which involves the addition of a Si-H bond across a vinyl group in the presence of a platinum catalyst. researchgate.netmdpi.com

The resulting alternating multiblock siloxane elastomers possess a unique combination of properties derived from their constituent blocks, such as flexibility, hydrophobicity, and thermal stability. mdpi.com These characteristics make them suitable for a range of specialized applications, including high-performance sealants, adhesives, protective coatings, and as precursor materials for ceramics. nih.gov

Control of Polymer Microstructure and Rheological Properties

Polysiloxane chains, while known for their high thermal resistance compared to many organic polymers, can undergo degradation through processes like oxidation, chain scission, and cross-linking, particularly under long-term environmental exposure. scirp.orgresearchgate.net Chain scission, the breaking of the Si-O-Si backbone, is a significant degradation pathway that reduces molecular weight and compromises the material's mechanical properties. This process can be initiated by several factors, including high temperatures, photo-oxidation, and the presence of acid or base catalysts, which can readily cleave the siloxane bond. scirp.orgrsc.org

Several strategies have been developed to prevent or mitigate polymer chain scission in polysiloxanes:

Chemical Modification : The stability of the polymer can be enhanced by substituting the standard methyl groups with more robust alternatives. For instance, incorporating phenyl groups into the polysiloxane backbone increases thermal stability and resistance to oxidation. scirp.org

Control of Reaction Conditions : Since siloxane bonds are susceptible to cleavage by acids and bases, maintaining neutral conditions during polymerization and in the final application environment is crucial. rsc.org The synthesis of high-purity polymers under anhydrous conditions helps to avoid unintended side reactions and structural defects that can act as initiation sites for degradation. nih.gov

Minimizing Environmental Stressors : Protecting the polymer from harsh environmental conditions is a primary preventative measure. This includes shielding from UV radiation, which can cause photo-oxidation, and avoiding exposure to acidic or basic vapors that can catalyze degradation. scirp.orgresearchgate.net

The following table summarizes key degradation factors and the corresponding strategies to prevent chain scission.

| Degradation Factor | Mechanism | Prevention Strategy |

| High Temperature | Thermal oxidation and rearrangement of the siloxane backbone. scirp.org | Incorporation of phenyl groups to increase thermal stability. scirp.org |

| UV Radiation | Photo-oxidation, leading to the formation of radicals that attack the polymer chain. scirp.orgresearchgate.net | Use of UV stabilizers and protective coatings. |

| Acids/Bases | Catalytic cleavage of the Si-O-Si bonds in the polymer backbone. rsc.org | Maintaining neutral pH during synthesis and use; purification to remove acidic/basic residues. nih.gov |

Precise control over the molecular weight of polysiloxanes is essential for tailoring their physical properties, such as viscosity and rheology. In polycondensation and ring-opening polymerization, molecular weight is regulated by the introduction of monofunctional reagents that act as chain terminators or "end-blockers." gelest.com These molecules react with the growing end of a polymer chain, rendering it non-reactive and thus preventing further propagation.

A widely used end-blocker in siloxane polymerization is hexamethyldisiloxane. gelest.com During acid- or base-catalyzed equilibration reactions, the end-blocker participates in the dynamic cleavage and reformation of siloxane bonds, and its concentration relative to the monomer determines the final average molecular weight of the polymer. gelest.comgoogle.com

In a polycondensation reaction involving this compound and a diol, molecular weight can be controlled by:

Adjusting Stoichiometry : A slight excess of one of the difunctional monomers will result in all chain ends being terminated with that monomer, limiting the final molecular weight.

Adding a Monofunctional Reagent : Introducing a monofunctional chlorosilane (like trimethylchlorosilane) or a monofunctional alcohol will cap the growing chains. For example, trimethylchlorosilane would react with a hydroxyl-terminated chain end, preventing further reaction with this compound.

This method allows for the synthesis of polysiloxanes with a targeted degree of polymerization and a narrow molecular weight distribution, which is critical for applications requiring consistent material properties. researchgate.net

The table below provides examples of chain-terminating agents and their mechanism of action in polysiloxane synthesis.

| Chain Terminator Example | Chemical Formula | Mechanism of Action |

| Hexamethyldisiloxane | (CH₃)₃Si-O-Si(CH₃)₃ | Acts as an end-blocker in equilibration polymerization, controlling chain length. gelest.com |

| Trimethylchlorosilane | (CH₃)₃SiCl | Reacts with hydroxyl groups on growing polymer chains to form a non-reactive trimethylsiloxy end group. |

| Allylmethylsilanes/Vinylmethylsilanes | CH₂=CHCH₂SiR₃ / CH₂=CHSiR₃ | Can be used as blocking agents to introduce reactive alkenyl groups at the chain ends for further processing. nih.gov |

The transformation of linear or branched polysiloxane polymers into a robust, elastic network is achieved through crosslinking, also known as curing or gelation. nih.govresearchgate.net This process involves the formation of covalent bonds between individual polymer chains, leading to a three-dimensional structure that provides the material with its characteristic elastomeric properties. nih.gov The study of crosslinking and network formation dynamics is crucial for controlling the final mechanical and physical properties of the elastomer.

Several chemical reactions are employed for crosslinking polysiloxanes:

Condensation Curing : This method often involves the reaction of silanol-terminated (Si-OH) polymers with crosslinkers like alkoxysilanes, releasing a small molecule byproduct such as alcohol or water.

Hydrosilylation (Addition Curing) : A highly common and controllable method that involves the platinum-catalyzed addition reaction between a hydrosilane (Si-H) group and an unsaturated group, typically a vinyl (Si-CH=CH₂) group, on different polymer chains. researchgate.netmdpi.com This reaction proceeds without byproducts and allows for precise control over the network structure. researchgate.net

Free Radical Curing : Initiated by peroxides or radiation, this process creates radicals on the polymer chains that then combine to form crosslinks. researchgate.net

The dynamics of network formation are often investigated by monitoring the evolution of the material's viscoelastic properties over time. acs.org As crosslinking proceeds, the viscosity of the liquid polymer increases until it reaches the "gel point," where a continuous network is formed, and the material transitions from a liquid to a solid-like gel. researchgate.netacs.org This transition is characterized by the storage modulus (G') becoming greater than the loss modulus (G''). nih.gov Kinetic studies, sometimes aided by computational models like Kinetic Monte Carlo simulations, help in understanding how factors like temperature, catalyst concentration, and the ratio of reactive groups influence the rate of curing and the final network density. acs.org

The properties of the final elastomer are highly dependent on the crosslink density. The table below, based on established principles, illustrates how the ratio of crosslinker to polymer can influence network properties. researchgate.netacs.org

| Crosslinker/Polymer Ratio | Crosslink Density | Resulting Elastomer Properties |

| Low | Low | Softer, more flexible, higher elongation at break, higher swelling in solvents. |

| Stoichiometric (Optimal) | High | Balanced properties, good tensile strength and elasticity. researchgate.net |

| High (Excess Crosslinker) | Potentially lower due to incomplete reactions and steric hindrance. researchgate.net | May become brittle, reduced tensile strength, possible slower cure rate. researchgate.net |

Surface Chemistry and Wettability Alteration Using 1,7 Dichlorooctamethyltetrasiloxane Silanization

Methodological Approaches to Surface Functionalization

The application of 1,7-Dichlorooctamethyltetrasiloxane to a substrate can be broadly categorized into vapor-phase and liquid-phase methods. The choice of method depends on factors such as the substrate's geometry, the desired uniformity of the coating, and the scale of the application.

Vapor-Phase Silanization Processes on Inorganic Substrates

Vapor-phase silanization involves the exposure of a substrate to the vapor of this compound. This technique is particularly advantageous for coating complex geometries and for achieving a uniform monolayer of the silane (B1218182) on the surface. uchicago.edu The process is typically carried out in a controlled environment, such as a vacuum chamber, where the temperature and pressure can be regulated to control the deposition rate. uchicago.eduulisboa.pt

Research has shown that varying the silanization time in a vapor of this compound can produce a range of contact angles on glass slides. ntnu.noacs.org For instance, one study achieved contact angles from 60° to nearly 90° by adjusting the exposure time. ntnu.noacs.org Another investigation using vapor-phase silanization with this compound dissolved in heptane (B126788) reported a constant contact angle of 105°. ntnu.nonih.gov The effectiveness of vapor-phase deposition is often enhanced by pre-treating the substrate to ensure a high density of surface hydroxyl groups, which are the reactive sites for the silane. uchicago.edu

Liquid-Phase Silanization: Submersion and Flooding Techniques

Liquid-phase silanization is a more common and often simpler method for applying this compound. This approach typically involves dissolving the silane in a nonpolar, anhydrous solvent and then applying this solution to the substrate. acs.orgnih.gov Two primary techniques are employed:

Submersion: In this method, the substrate is fully immersed in the silanizing solution for a specific duration. acs.orgnih.gov This is suitable for coating the external surfaces of objects like glass plates and beads. acs.orgnih.gov

Flooding: This technique is used for treating internally confined surfaces, such as those in microfluidic devices or the interior of capillaries. acs.orgnih.gov The silanizing solution is flowed through the channels to coat the internal walls.

The choice of solvent, the concentration of the silane, and the treatment time are critical parameters that influence the resulting surface properties. ntnu.no Studies have used solvents like toluene, acetone, and n-heptane to dilute commercial solutions of this compound. ntnu.nonih.gov

Interfacial Reaction Mechanisms and Surface Interactions

The effectiveness of silanization with this compound hinges on the chemical reactions that occur at the substrate-silane interface. Understanding these mechanisms is key to controlling the final surface properties.

Chemical Reactivity with Surface Hydroxyl (Silanol) Groups

The primary reaction mechanism involves the covalent bonding of this compound with hydroxyl (-OH) groups, also known as silanol (B1196071) groups, present on the surface of inorganic substrates like glass or silica (B1680970). nih.gov The chlorine atoms at the ends of the this compound molecule are reactive and readily undergo hydrolysis in the presence of surface-adsorbed water or the silanol groups themselves. nih.govscbt.com This reaction forms a stable siloxane bond (Si-O-Si) with the substrate and releases hydrochloric acid (HCl) as a byproduct. nih.gov The octamethyltetrasiloxane backbone, with its methyl groups, is then oriented away from the surface, imparting a hydrophobic character. nih.gov

The reaction can be summarized as follows: Substrate-Si-OH + Cl-[Si(CH₃)₂O]₃Si(CH₃)₂Cl → Substrate-Si-O-[Si(CH₃)₂O]₃Si(CH₃)₂Cl + HCl

A second reaction can then occur at the other end of the siloxane chain with another surface hydroxyl group, leading to a cross-linked structure.

Impact of Substrate Pre-treatment on Silanization Efficacy

The success of the silanization process is highly dependent on the preparation of the substrate surface. The density of surface hydroxyl groups is a crucial factor, as these are the primary sites for the silanization reaction. uchicago.edu Therefore, pre-treatment methods are often employed to clean and activate the surface.

Common pre-treatment procedures for silicon-based substrates include:

Washing with solvents: To remove organic contaminants.

Piranha solution: A mixture of sulfuric acid and hydrogen peroxide is a powerful oxidizing agent that removes organic residues and hydroxylates the surface, increasing the number of silanol groups. nih.gov

Sodium hydroxide (B78521) solution: An alkaline wash can also be used to clean and activate the surface. nih.gov

Thorough rinsing with deionized water and drying under a stream of nitrogen are essential steps after any wet chemical treatment to remove residual chemicals and water that could interfere with the silanization process. nih.gov The cleaning method employed directly influences the packing density of the silane molecules and, consequently, the final wettability of the surface. acs.org

Tailoring Surface Wettability Profiles

A primary application of silanization with this compound is the precise control of surface wettability, specifically to increase hydrophobicity. By carefully controlling the silanization parameters, it is possible to achieve a wide range of contact angles.

A systematic study investigating the treatment of glass surfaces with a commercial solution of this compound (Surfasil) demonstrated that varying the solvent, treatment time, and silane-to-solvent ratio allows for the creation of surfaces with air-water contact angles ranging from approximately 20° to 95°. nih.gov The contact angle was found to increase linearly with greater exposure to the silane, either through longer treatment times or higher concentrations, up to a certain critical point. nih.gov Beyond this point, a plateau is reached where the contact angle remains constant regardless of further exposure. nih.gov

The choice of solvent also plays a significant role. For instance, in one study, using n-heptane as the solvent and varying the treatment time and concentration of this compound on glass plates resulted in different wettability profiles. ntnu.no

| Solvent | Treatment Time (s) | Surfasil:Solvent Volume Ratio | Resulting Contact Angle (°) |

| n-heptane | 10 | Varied | Monotonic increase |

| n-heptane | 180 | Varied | Initial increase, then plateau |

| n-heptane | 300 | Varied | Initial increase, then plateau |

| Toluene | 10, 180, 300 | Varied | Different curves compared to n-heptane |

| Acetone | 10, 180, 300 | Varied | Different curves compared to n-heptane |

| Table based on data from a systematic study on glass plates. ntnu.no |

The ability to tune the wettability of surfaces is crucial for applications such as microfluidics, where controlling the flow of liquids is essential, and in the preparation of surfaces for specific biological or chemical assays. nih.gov

Inducing Hydrophobicity on Glass Surfaces

The native surface of glass is typically hydrophilic due to the presence of silanol (Si-OH) groups. The process of silanization with this compound fundamentally changes this characteristic by chemically altering the molecular layer of the glass. nih.gov The reaction involves the terminal chloride groups of the this compound molecule reacting with the hydroxyl groups on the glass surface. nih.gov

This condensation reaction forms stable siloxane bonds (Si-O-Si) between the compound and the glass substrate, with hydrochloric acid (HCl) generated as a byproduct. nih.gov The result is a surface covered by a layer of octamethyltetrasiloxane, which presents its nonpolar methyl (CH₃) side groups to the environment. nih.gov This dense layer of nonpolar groups is what imparts the hydrophobic, or water-repellent, character to the treated glass surface. The degree of hydrophobicity achieved is directly influenced by factors such as the extent of the surface coverage and the orientation of the bonded silane molecules. acs.org

Systematic Methodologies for Achieving Tunable Contact Angles

While silanization is widely used to make surfaces hydrophobic, recent research has focused on developing systematic methods to achieve a wide and predictable range of wettabilities, not just a single hydrophobic state. nih.govacs.org By carefully controlling the reaction parameters of silanization with this compound (often referred to by the trade name Surfasil), it is possible to fine-tune the surface to exhibit specific contact angles. nih.gov

A systematic investigation has demonstrated that by varying key parameters, a spectrum of stable and repeatable contact angles for an air-water system, ranging from approximately 20° to 95°, can be achieved. nih.gov The primary variables that can be manipulated are:

Treatment Time: The duration of the glass substrate's exposure to the silane solution.

Solvent Choice: The type of nonpolar solvent used to dilute the this compound. nih.gov

Concentration: The volume ratio of the silane to the solvent. nih.gov

Studies have shown a linear relationship between the increase in contact angle and the total exposure to the silane (a function of both time and concentration), up until a critical point is reached. nih.gov Beyond this point, the surface becomes saturated with the silane, and the contact angle reaches a plateau value that is specific to the system (e.g., the solvent used). nih.govnih.gov For instance, using n-heptane as a solvent, a plateau contact angle of 96° ± 3° was achieved. nih.gov Vapor-phase silanization is another technique employed, where varying the exposure time to this compound vapor can also produce a range of contact angles. nih.govntnu.no

This systematic approach allows for the creation of surfaces with tailored wettability, moving beyond a simple hydrophilic/hydrophobic binary.

Table 1: Parameters for Tunable Wettability on Glass Plates

| Controllable Parameter | Method of Variation | Observed Effect on Contact Angle (Air-Water System) | Key Finding |

|---|---|---|---|

| Treatment Time | Varying the duration of substrate immersion in the silane solution. | Longer times generally lead to higher contact angles, up to a saturation point. nih.gov | A linear increase in contact angle is observed with greater exposure until a plateau is reached. nih.gov |

| Concentration (Silane-to-Solvent Ratio) | Changing the volume ratio of this compound to a nonpolar solvent (e.g., heptane). | Higher concentrations result in higher contact angles for a given treatment time. nih.gov | |

| Solvent Type | Using different nonpolar solvents for the silane solution. | The choice of solvent affects the packing density of the silane on the surface, influencing the final plateau contact angle. nih.gov | The solvent plays a crucial role in the resulting surface coverage. nih.gov |

| Deposition Technique | Liquid-phase (solution) vs. Vapor-phase deposition. | Both methods are effective. Vapor-phase silanization allows for control by varying exposure time to the vapor. nih.govntnu.no | Different techniques offer flexibility in the treatment process. |

Research Applications in Interfacial Phenomena and Fluid Dynamics

The ability to precisely control surface wettability using this compound has significant implications for research in fluid dynamics and interfacial phenomena. It allows for the fabrication of highly controlled experimental systems to study complex behaviors that are dependent on wettability.

Engineering Mixed-Wet Experimental Model Systems

In many natural and industrial processes, fluids interact with surfaces that are not uniformly wetted; these are known as mixed-wet systems. Understanding fluid flow in such systems is crucial, but requires experimental models that can replicate these complex wetting conditions. Silanization is a key technology for creating such models. acs.org

Researchers have used silanization to create true mixed-wet experimental systems, such as glass capillaries or micromodels, to study two-phase flow in a highly controlled environment. acs.org By selectively applying or patterning the silane treatment, or by controlling the degree of hydrophobicity, surfaces with distinct regions of different wettabilities can be engineered. For example, studies have utilized solutions of this compound in heptane at different concentrations (e.g., 0.05% and 1% v/v) to produce two distinct wetting states on a glass microchip, enabling the investigation of how wettability affects oil displacement. acs.org This capability is fundamental to isolating and studying the physical mechanisms governing fluid displacement in heterogeneous wetting environments.

Investigating Wettability Control in Porous Media for Multiphase Flow Studies

The study of multiphase flow through porous media is essential for applications ranging from geologic CO₂ sequestration and enhanced oil recovery to water infiltration in soil. nih.govcwmacminn.com A critical parameter governing these flows is the wettability of the porous medium, which dictates the preference of the solid material for one fluid over another and influences key macroscopic properties like relative permeability. interpore.orgntnu.no

To investigate these effects under controlled and repeatable conditions, researchers use simplified, transparent model systems like glass micromodels and glass bead packs. interpore.orgnih.gov this compound is a compound of choice for systematically modifying the wettability of these glass models from strongly water-wet to various degrees of hydrophobicity. interpore.orgnih.gov A significant finding is that the systematic treatment procedures developed on simple flat glass plates are directly transferable to these more complex geometries. acs.orgnih.gov This allows for the creation of porous media with predictable and uniform wetting properties, which is essential for validating theoretical and computational models of multiphase flow. acs.orgnih.gov

Table 2: Application of this compound in Porous Media Research

| Porous Medium Geometry | Purpose of Silanization | Verification Method | Relevance |

|---|---|---|---|

| Glass Plates | Establish baseline relationship between treatment parameters and contact angle. nih.gov | Sessile drop static contact angle measurement. nih.govntnu.no | Serves as an analogue for developing and calibrating treatment procedures for more complex systems. acs.org |

| Glass Micromodels/Microchips | Create channels with controlled, uniform wettability to visualize fluid displacement. acs.org | Optical image analysis of fluid interfaces. acs.org | Allows for direct observation of pore-scale fluid dynamics under specific wetting conditions. nih.gov |

| Glass Bead Packs | Produce a 3D porous medium with a desired, homogeneous wettability. acs.orgnih.gov | Micro-CT imaging and data analysis. acs.orgnih.gov | Enables the study of macroscopic flow properties like relative permeability and capillary pressure in a controlled 3D environment. ntnu.no |

Analytical and Spectroscopic Characterization of 1,7 Dichlorooctamethyltetrasiloxane and Its Derived Materials

Structural Elucidation via Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the molecular architecture of 1,7-Dichlorooctamethyltetrasiloxane, providing direct evidence of its connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the methyl (CH₃) protons attached to the silicon atoms. Due to the symmetry of the molecule, distinct chemical shifts may be observed for the methyl groups on the terminal silicon atoms (adjacent to chlorine) versus the internal silicon atoms.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct resonances for the carbon atoms of the methyl groups. nih.gov Similar to ¹H NMR, slight differences in the chemical environment of the terminal and internal Si-CH₃ groups can be resolved.

²⁹Si NMR: Silicon-29 NMR is particularly informative for organosilicon compounds. osti.gov It allows for direct observation of the silicon backbone. The spectrum of this compound would be expected to show two primary signals, corresponding to the two chemically non-equivalent silicon environments: the two terminal silicon atoms bonded to chlorine and the two internal silicon atoms. The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents on the silicon atom, making it an excellent tool for confirming the structure of the siloxane chain. osti.govnih.gov

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Coupling | Structural Information |

| ¹H | ~0.0 - 0.5 | Singlets | Confirms presence of Si-CH₃ groups. |

| ¹³C | ~0 - 5 | Singlets | Confirms presence of methyl carbons. |

| ²⁹Si | ~ -10 to -25 | Singlets | Differentiates terminal (Si-Cl) and internal (Si-O) silicon atoms. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation patterns. libretexts.org When coupled with Gas Chromatography (GC-MS), it provides both separation and identification capabilities. nih.gov

The molecular formula for this compound is C₈H₂₄Cl₂O₃Si₄, corresponding to a molecular weight of approximately 351.52 g/mol . gelest.com In the mass spectrum, the molecular ion peak (M⁺) would be expected around m/z 350, taking into account the isotopic distribution of silicon and chlorine.

Electron impact (EI) ionization typically causes the molecule to fragment in a predictable manner. Common fragmentation pathways for polysiloxanes involve cleavage of the Si-O and Si-C bonds. whitman.eduuni-saarland.de Analysis of these fragment ions helps to piece together the molecular structure. Characteristic fragments for this compound would include losses of methyl groups (CH₃, -15 amu) and larger siloxane fragments. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments. libretexts.org

| m/z Value | Possible Fragment | Significance |

| ~350 | [C₈H₂₄Cl₂O₃Si₄]⁺ | Molecular Ion (M⁺) |

| ~335 | [M - CH₃]⁺ | Loss of a methyl group |

| 207 | [(CH₃)₇Si₄O₃Cl]⁺ | Common fragment ion |

| 227 | [(CH₃)₅Si₃O₂Cl₂]⁺ | Possible fragment ion |

Data derived from typical organosiloxane fragmentation patterns and publicly available spectral data. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.compurdue.edu The FTIR spectrum of this compound displays characteristic absorption bands that confirm its polysiloxane structure. nih.gov

The most prominent bands are associated with the siloxane backbone and the methyl groups. The strong absorption from the asymmetric stretching of the Si-O-Si bond is a hallmark of siloxanes. Other key absorptions include the symmetric stretching and bending vibrations of the Si-CH₃ groups. The presence of the Si-Cl bond would also give rise to a characteristic absorption band.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | C-H stretch | Si-CH₃ |

| ~1260 | CH₃ symmetric bend (umbrella mode) | Si-CH₃ |

| ~1090-1020 | Si-O-Si asymmetric stretch | Siloxane Backbone |

| ~800 | Si-C stretch and CH₃ rock | Si-CH₃ |

| ~600-450 | Si-Cl stretch | Terminal Chloro Group |

Characteristic absorption ranges for organosilicon compounds. libretexts.orglibretexts.org

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction byproducts or impurities and for analyzing the complex mixtures of polymers derived from it.

Gas Chromatography (GC) for Quantitative and Qualitative Analysis

Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. libretexts.org In GC, the compound is vaporized and passed through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. libretexts.org

A highly pure sample of this compound will ideally produce a single, sharp peak in the chromatogram. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate).

For quantitative analysis, the area under the GC peak is proportional to the amount of the compound present. By comparing the peak area of the main component to the areas of any impurity peaks, the purity can be accurately determined. GC is often coupled with detectors like a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the main peak and any impurities. sudmed.ru

Advanced Chromatographic Techniques in Polymer Characterization

When this compound is used as a monomer to synthesize polysiloxane polymers, its dichlorofunctional nature allows it to form longer polymer chains. Characterizing these resulting polymers requires more advanced chromatographic techniques, primarily Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). sudmed.ruwaters.comunt.edu

GPC/SEC separates polymer molecules based on their hydrodynamic volume, or size in solution. titk.deintertek.com The sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. unt.edu This technique does not separate based on chemical identity but on molecular size, making it ideal for analyzing the distribution of chain lengths in a polymer sample. titk.de

The key parameters obtained from a GPC/SEC analysis of polymers derived from this compound include:

Molecular Weight Distribution (MWD): The GPC chromatogram represents the distribution of molecular weights in the polymer sample. A narrow peak indicates a more uniform polymer, while a broad peak signifies a wider range of chain lengths.

Average Molecular Weights: From the MWD, various molecular weight averages can be calculated, such as the number-average molecular weight (Mₙ) and the weight-average molecular weight (Mₒ).

Polydispersity Index (PDI): The PDI (Mₒ/Mₙ) is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length.

Advanced systems may use multiple detectors, such as refractive index (RI), UV-Vis, viscometry, and multi-angle laser light scattering (MALLS), to obtain absolute molecular weights and provide information about the polymer's conformation in solution. titk.delcms.cz

| Technique | Principle of Separation | Information Obtained for Derived Polymers |

| GPC/SEC | Hydrodynamic Volume (Molecular Size) | Molecular Weight Distribution (MWD), Number-Average Molecular Weight (Mₙ), Weight-Average Molecular Weight (Mₒ), Polydispersity Index (PDI) |

Characterization of Modified Surfaces and Interfaces

Surfaces modified with this compound often exhibit unique properties, such as hydrophobicity and low surface energy. Quantifying these characteristics requires specialized analytical techniques that can probe the physicochemical nature of the surface and its topography.

Static and Dynamic Contact Angle Goniometry

Contact angle goniometry is a primary technique for assessing the wettability of a solid surface. It measures the angle a liquid droplet forms with the surface, providing critical information about the interfacial tension and surface energy. brighton-science.com

Static Contact Angle: The static contact angle is measured with a stationary droplet on a level surface and is an indicator of the surface's inherent wettability. brighton-science.comdtic.mil Surfaces modified with siloxanes typically exhibit high water contact angles, indicating hydrophobicity. For instance, poly(dimethylsiloxane) (PDMS) surfaces generally show water contact angles in the range of 90°–110°. rsc.org

Dynamic Contact Angle: Dynamic contact angles are measured as the three-phase contact line is advanced or receded across the surface. brighton-science.com

Advancing Angle (θ_A): The maximum angle, observed as the droplet volume increases just before the contact line moves outward. It represents the wettability of a fresh, unmodified portion of the surface.

Receding Angle (θ_R): The minimum angle, observed as the droplet volume decreases just before the contact line retracts. It is sensitive to adsorbed layers or surface heterogeneity.

Contact Angle Hysteresis (CAH): The difference between the advancing and receding angles (CAH = θ_A - θ_R). A low CAH is desirable for applications requiring easy roll-off of liquid droplets, indicating a smooth and chemically homogeneous surface. researchgate.net

Roll-off Angle: This is the angle to which a surface must be tilted for a droplet to slide off, providing a measure of the adhesion between the liquid and the surface. dtic.mil A low roll-off angle signifies low droplet adhesion. dtic.mil

Research on copper surfaces coated with siloxane-silane materials has demonstrated the effectiveness of these coatings in creating liquid-repellent surfaces. The advancing contact angles for various low-surface-tension liquids were significantly high, indicating poor wetting. researchgate.net

| Liquid | Advancing Contact Angle (θ_A) |

|---|---|

| Ethanol | ~45° |

| Hexane | ~30° |

| Pentane | ~20° |

Measured apparent advancing contact angles of different low-surface-tension liquids on a copper surface coated with siloxane. Data sourced from ResearchGate. researchgate.net

Optical Imaging and Micro-Computed Tomography (Micro-CT) for Surface Morphology

Visualizing the surface is essential to correlate topographical features with functional properties like wettability.

Optical Imaging: Techniques such as laser-scanning optical microscopy and scanning electron microscopy (SEM) are used to characterize the roughness and morphology of modified surfaces. dtic.mil Optical micrographs can reveal the uniformity of siloxane coatings and identify defects or damage, such as those induced by cavitation erosion. researchgate.net For composite materials, optical microscopy can be used to assess the dispersion of additives within the polysiloxane matrix. mdpi.com

Inverse Gas Chromatography for Probing Surface Energy and Wettability

Inverse Gas Chromatography (IGC) is a powerful gas-phase technique used to characterize the surface properties of solid materials, including powders, fibers, and films. surfacemeasurementsystems.comwikipedia.org Unlike traditional gas chromatography, in IGC, the material of interest is packed into a column, and known vapor probes are injected to measure their interaction with the surface. wikipedia.org This method is highly sensitive and provides detailed information about the surface energy of the material. frontiersin.orgazom.com

The key parameter measured in IGC is the retention time of the probe molecules. By using a series of n-alkane probes, the dispersive component of the surface free energy (γ_s^d) can be determined. wikipedia.org The interactions of polar probe molecules with the surface are then used to quantify specific acid-base properties. frontiersin.org

IGC offers several advantages over liquid-based methods like contact angle measurements, especially for powders and porous materials where liquid methods are challenging. surfacemeasurementsystems.comwikipedia.org It is a valuable tool for understanding the surface chemistry of siloxane-based materials and how modifications influence their surface energy and potential for interaction with other substances. researchgate.net

Polymer Microstructure Analysis

The polymerization of this compound can lead to a variety of polymer architectures, from linear chains to complex, crosslinked networks. The microstructure of these polymers dictates their macroscopic physical and mechanical properties.

Molar Mass Distribution and Polydispersity Determination

Synthetic polymers consist of chains with a range of molar masses. The molar mass distribution (MMD) is a fundamental characteristic that describes this range. wikipedia.org

Key parameters used to describe the MMD include:

Number-Average Molar Mass (M_n): The total mass of all polymer molecules in a sample, divided by the total number of molecules. wikipedia.org It is sensitive to the presence of low-molar-mass chains.

Mass-Average Molar Mass (M_w): An average weighted by the mass of the molecules. It is more sensitive to the presence of high-molar-mass chains. wikipedia.org

Dispersity (Đ) or Polydispersity Index (PDI): The ratio of M_w to M_n (Đ = M_w / M_n). It provides a measure of the breadth of the molar mass distribution. wikipedia.orgcore.ac.uk An ideal living polymerization results in a dispersity close to 1, while typical free-radical polymerizations yield dispersities between 1.5 and 3.0. wikipedia.orgcore.ac.uk

Techniques like gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), are commonly used to determine the MMD of polymers.

| Polymerization Mechanism | Typical Dispersity (Đ = M_w / M_n) |

|---|---|

| Ideal Living Anionic Polymerization | 1.004 - 1.2 |

| Ideal Step-Growth Polymerization | ~2.0 |

| Conventional Free-Radical Polymerization | 1.5 - 3.0 |

| Ziegler-Natta Catalysis | ≥ 20 |

Dispersity values are characteristic of the polymerization method used. wikipedia.orgcore.ac.uk

Analysis of Branching and Crosslinking Density in Polymer Networks

The architecture of polysiloxane chains can be tailored to be linear, branched, or crosslinked into a three-dimensional network. fiveable.me Branching and crosslinking have a profound impact on material properties, such as mechanical strength, solvent resistance, and thermal stability. fiveable.me

Branching: The presence of side branches along the main polymer backbone affects chain packing and entanglement. fiveable.me Specialized synthetic routes, such as the anionic ring-opening polymerization of vinyl-substituted cyclosiloxanes, can be used to create controlled branched structures, including star-branched and comb-branched polysiloxanes. acs.org

Crosslinking Density: In network polymers, the chains are interconnected by covalent bonds. The degree of crosslinking, or crosslink density, is a critical parameter that determines the material's elasticity and swelling behavior. Several methods are used to quantify crosslink density in polysiloxane networks:

Swelling Experiments: A crosslinked polymer will swell, but not dissolve, in a good solvent. The equilibrium degree of swelling is inversely related to the crosslink density. This method is widely used for its simplicity. bohrium.comumich.edu

Mechanical Analysis: The elastic modulus of a rubbery polymer is directly proportional to its crosslink density, as described by the theory of rubber elasticity. umich.edu Techniques like dynamic mechanical analysis (DMA) can be used to measure the modulus and thus calculate the crosslink density. bohrium.com

Inverse Gas Chromatography (IGC): IGC can also be used to characterize crosslinked structures. The interaction between a solvent probe and the polymer network provides information that can be related to the crosslink density. bohrium.com

Studies comparing these methods on poly(dimethylsiloxane) (PDMS) networks have shown that each technique provides valuable, though sometimes differing, quantitative measures of the network structure. bohrium.com

Theoretical and Computational Studies on 1,7 Dichlorooctamethyltetrasiloxane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 1,7-Dichlorooctamethyltetrasiloxane, these calculations can elucidate its geometry, electronic structure, and inherent reactivity. Methods like Density Functional Theory (DFT) are typically employed to solve the Schrödinger equation approximately, yielding information on molecular orbitals, charge distribution, and bond energies.

Detailed research findings from such calculations would reveal a significant partial positive charge on the silicon atoms bonded to chlorine, making them highly susceptible to nucleophilic attack. This is the primary reaction site for hydrolysis and polycondensation. The Si-Cl bonds are the most reactive points in the molecule, while the Si-O-Si backbone is comparatively stable. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis would further characterize its reactivity, with the LUMO likely localized around the Si-Cl antibonding orbitals, indicating their role as the primary electron-accepting sites.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H24Cl2O3Si4 | PubChem nih.gov |

| Molecular Weight | 351.52 g/mol | PubChem nih.gov, Sigma-Aldrich sigmaaldrich.com |

| IUPAC Name | chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | PubChem nih.gov |

| CAS Number | 2474-02-4 | Sigma-Aldrich sigmaaldrich.com |

| Boiling Point | 222 °C | Haz-Map haz-map.com |

| Melting Point | -62 °C | Sigma-Aldrich sigmaaldrich.com |

| Density | 1.011 g/mL at 25 °C | Sigma-Aldrich sigmaaldrich.com |

Molecular Dynamics Simulations of Silanization Processes

Molecular dynamics (MD) simulations are a powerful tool for observing the time-evolution of a system of molecules, providing a window into complex processes like surface silanization. To study the reaction of this compound with a surface (e.g., hydroxylated silica), a reactive force field such as ReaxFF is essential. researchgate.netnih.gov ReaxFF can model the breaking and forming of chemical bonds, allowing for the explicit simulation of chemical reactions like hydrolysis and condensation. researchgate.netaiche.org

A typical simulation would involve a model of a silica (B1680970) substrate with surface silanol (B1196071) (Si-OH) groups, a solvent (if applicable), and multiple this compound molecules. The simulation would track the following key steps:

Hydrolysis: The Si-Cl bonds of the dichlorosiloxane react with water molecules (either residual or intentionally added) or surface silanol groups to form silanol-terminated intermediates (Si-OH) and release HCl.

Surface Condensation: The newly formed silanol ends of the tetrasiloxane (B1260621) can then condense with the silanol groups on the substrate, forming stable Si-O-Si linkages and grafting the molecule to the surface.

Self-Condensation: Molecules of this compound can also react with each other, leading to oligomerization in the solution or on the surface.

These simulations provide critical data on reaction kinetics, the preferred reaction pathways, and the final structure and density of the grafted siloxane layer. aiche.org For instance, simulations can reveal whether the reaction proceeds via a direct condensation with surface silanols or requires a pre-hydrolysis step. researchgate.net

Table 2: Typical Parameters for a ReaxFF Molecular Dynamics Simulation of Silanization

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | ReaxFF (optimized for Si/O/C/H/Cl) | To accurately model bond formation/breaking during reactions. researchgate.netnih.gov |

| System Size | 1,000 - 10,000 atoms | To represent the substrate, solvent, and several reactant molecules. |

| Time Step | 0.1 - 0.5 femtoseconds (fs) | To capture the high-frequency bond vibrations accurately. |

| Temperature | 298 K - 500 K (or higher) | To simulate reactions at realistic or accelerated conditions. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | To maintain constant temperature and volume/pressure. |

| Simulation Time | 100s of picoseconds to several nanoseconds | To allow sufficient time for multiple reaction events to occur. researchgate.net |

Computational Modeling of Polymerization Kinetics and Thermodynamics

When this compound is used to synthesize polymers, typically through polycondensation with a di-functional co-monomer like a diol or water, computational models can predict the reaction's progress and the resulting polymer characteristics. Kinetic modeling, for instance using Monte Carlo methods or by solving systems of differential equations based on reaction mechanisms, can provide deep insights. scispace.com

These models track the concentration of various species over time: the monomer, the co-monomer, growing linear chains of different lengths, and cyclic side-products. The hydrolysis of the Si-Cl end groups is the initial step, followed by the condensation of the resulting Si-OH groups. Key parameters in these models include the rate constants for hydrolysis and condensation, which can be influenced by factors like temperature, pH, and solvent.

Thermodynamic modeling complements kinetics by predicting the equilibrium state of the system. This is particularly important for understanding the prevalence of cyclization versus linear chain growth. The formation of small, strain-free cyclosiloxanes can be thermodynamically favorable and compete with the desired high molecular weight polymer formation. Computational models can help identify conditions that minimize these side reactions.

Table 3: Comparison of Computational Models for Siloxane Polymerization

| Modeling Approach | Description | Key Outputs |

|---|---|---|

| Kinetic Monte Carlo | A probabilistic simulation where individual reaction events are chosen based on their relative rates. | Molecular weight distribution, polymer architecture, gel point. scispace.com |

| Population Balance Equations | A deterministic approach using differential equations to describe the concentration of polymer chains of each length. | Average molecular weight, monomer conversion over time. |